molecular formula C7H13N3O B12891813 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one

3-(sec-Butylamino)-1H-pyrazol-5(4H)-one

Cat. No.: B12891813
M. Wt: 155.20 g/mol
InChI Key: HYFWDERMUDVADX-UHFFFAOYSA-N
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Description

3-(sec-Butylamino)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one typically involves the reaction of sec-butylamine with a suitable pyrazole precursor. One common method is the condensation of sec-butylamine with 3,5-dimethylpyrazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more controlled and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(sec-Butylamino)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(sec-Butylamino)-1H-pyrazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(sec-Butylamino)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    sec-Butylamine: A related compound with similar structural features but different functional groups.

    tert-Butylamine: Another amine with a tertiary butyl group instead of a secondary butyl group.

    2-Aminobutane: A simple amine with a butane backbone.

Uniqueness

3-(sec-Butylamino)-1H-pyrazol-5(4H)-one is unique due to its pyrazole ring structure combined with a sec-butylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

5-butan-2-yliminopyrazolidin-3-one

InChI

InChI=1S/C7H13N3O/c1-3-5(2)8-6-4-7(11)10-9-6/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

HYFWDERMUDVADX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N=C1CC(=O)NN1

Origin of Product

United States

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